delta-Cadinol delta-Cadinol (-)-delta-cadinol is a cadinane sesquiterpenoid that consists of 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalene having a hydroxy substituent at position 1 and (1R,4S,4aR,8aS)-configuration. It has a role as an algal metabolite and a plant metabolite. It is a cadinane sesquiterpenoid, a member of octahydronaphthalenes and a tertiary alcohol. It is an enantiomer of a (+)-delta-cadinol.
delta-Cadinol is a natural product found in Cryptomeria japonica, Ageratum conyzoides, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19435-97-3
VCID: VC1760641
InChI: InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1
SMILES: CC1=CC2C(CCC(C2CC1)(C)O)C(C)C
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

delta-Cadinol

CAS No.: 19435-97-3

Cat. No.: VC1760641

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

delta-Cadinol - 19435-97-3

CAS No. 19435-97-3
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Standard InChI InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1
Standard InChI Key LHYHMMRYTDARSZ-ZQDZILKHSA-N
Isomeric SMILES CC1=C[C@H]2[C@@H](CC[C@@]([C@H]2CC1)(C)O)C(C)C
SMILES CC1=CC2C(CCC(C2CC1)(C)O)C(C)C
Canonical SMILES CC1=CC2C(CCC(C2CC1)(C)O)C(C)C

Chemical Structure and Properties

Delta-Cadinol (C15H26O) is a cadinane sesquiterpenoid that consists of a 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalene backbone with a hydroxy substituent at position 1. It is classified as a tertiary alcohol and belongs to the family of octahydronaphthalenes .

The compound exists in two enantiomeric forms:

  • (-)-Delta-Cadinol: Has the (1R,4S,4aR,8aS) configuration

  • (+)-Delta-Cadinol: Has the (1S,4R,4aS,8aR) configuration

Physical and Chemical Properties

The detailed chemical properties of delta-Cadinol are summarized in Table 1.

Table 1: Chemical Properties of Delta-Cadinol

PropertyValue
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
IUPAC Name ((-)-delta-cadinol)(1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
IUPAC Name ((+)-delta-cadinol)(1S,4R,4aS,8aR)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol
CAS Number ((-)-delta-cadinol)19435-97-3
InChIKey ((-)-delta-cadinol)LHYHMMRYTDARSZ-ZQDZILKHSA-N
InChIKey ((+)-delta-cadinol)LHYHMMRYTDARSZ-TUVASFSCSA-N
LogP (Octanol-Water)3.3
Hydrogen Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Topological Surface Area20.2 Ų
Heavy Atom Count16

The compound has moderate lipophilicity as indicated by its LogP value of 3.3, suggesting good cell membrane permeability .

Synonyms and Alternative Nomenclature

Delta-Cadinol is known by several names in the scientific literature, reflecting its history of discovery and structural characterization.

Table 2: Synonyms and Alternative Names

EnantiomerAlternative Names
(-)-Delta-CadinolMuurolol, (-)-Torreyol, (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
(+)-Delta-Cadinol(+)-Torreyol, Sesquigoyol, 1.beta.-Cadin-4-en-10-ol, Amorphan-3-en-9-ol, Cedreanol

The compound is also sometimes referred to as cedrelanol in older literature, particularly in research from the 1960s .

Natural Sources and Distribution

Delta-Cadinol has been identified in a variety of plant and fungal species, suggesting its widespread occurrence in nature.

Plant Sources

Several plant species have been documented to contain delta-Cadinol, particularly in their essential oils:

Table 3: Plant Sources of Delta-Cadinol

Plant SpeciesFamilyPlant Part
Humulus lupulusCannabaceaeNot specified
Alpinia latilabrisZingiberaceaeNot specified
Cymbopogon citratusPoaceaeNot specified
Plumeria albaApocynaceaeNot specified
Cedrela odorata brasiliensisMeliaceaeEssential oil
Pinus parvifloraPinaceaeNot specified
Casearia sylvestrisSalicaceaeLeaves

Fungal Sources

Delta-Cadinol has also been isolated from several fungal species:

  • Boreostereum vibrans (Basidiomycete fungus)

  • Stereum striatum

  • Pilgerodendron uviferum

These diverse natural sources indicate that delta-Cadinol plays a role in various biological systems and ecological interactions .

Biosynthesis and Production

Biosynthetic Pathway

Delta-Cadinol is biosynthesized through the sesquiterpene pathway, with farnesyl diphosphate serving as the key precursor. The biosynthesis involves enzymatic cyclization and subsequent oxidation steps .

Delta-Cadinol Synthase

A significant advancement in understanding delta-Cadinol biosynthesis was the identification and characterization of delta-Cadinol synthase (BvCS) from the basidiomycete fungus Boreostereum vibrans. This enzyme was cloned and heterologously expressed in Escherichia coli, providing insights into the enzymatic production of delta-Cadinol .

Key findings regarding delta-Cadinol synthase include:

  • The enzyme catalyzes the conversion of farnesyl diphosphate to delta-Cadinol as its principal product.

  • Successful cloning and expression of the delta-Cadinol synthase gene in E. coli demonstrates the feasibility of heterologous production.

  • This discovery provided the first report of an enzyme predominantly forming delta-Cadinol (syn. torreyol) from farnesyl diphosphate.

  • The enzyme may be involved in the biosynthesis of boreovibrins, which are structurally similar to delta-Cadinol .

Recent research (2022) has further explored the biotechnological potential of sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol, indicating ongoing interest in the enzymatic production of this compound .

Biological Activities

CompoundActivityDetailsReference
(-)-T-CadinolAnti-Trypanosoma cruziIC50 (trypomastigotes): 18 µM; IC50 (amastigotes): 15 µM; Selectivity Index: >12
(+)-Delta-CadinolAntineoplastic potentialReported as having antineoplastic agent properties
Delta-Cadinol (general)Antifungal propertiesReferenced in GR-MAPs database

Historical Research and Key Discoveries

The study of delta-Cadinol spans several decades, with significant contributions to understanding its structure, stereochemistry, and biological properties.

Structural Elucidation

Early work on delta-Cadinol's structure began in the 1960s:

  • 1964: R.R. Smolders published research on the structure of cedrelanol (delta-cadinol) from essential oil of Cedrela odorata brasiliensis .

  • 1967: Further research by Smolders clarified the absolute configuration of delta-Cadinol .

Conformational Studies

In 1979, Y.V. Gatilov and Z.V. Dubovenko conducted important conformational studies of delta-Cadinol using atom-atom potentials, contributing to understanding its three-dimensional structure .

Biosynthetic Understanding

Modern research has shifted toward understanding delta-Cadinol's biosynthesis and potential applications:

  • 2016: Identification and characterization of a delta-Cadinol synthase from Boreostereum vibrans, providing insights into its biosynthetic pathway .

  • 2021: Studies on the related compound (-)-T-Cadinol, isolated from Casearia sylvestris, demonstrated in vitro activity against Trypanosoma cruzi .

  • 2022: Investigation of novel sesquiterpene synthases from Basidiomycota for heterologous production of delta-Cadinol .

Analytical Methods for Detection and Characterization

Various analytical techniques have been employed to identify, quantify, and characterize delta-Cadinol in research and natural product analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of delta-Cadinol and confirming its stereochemistry. High-Resolution Mass Spectrometry (HRMS) has also been employed for accurate mass determination and structural confirmation .

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification and quantification of delta-Cadinol in complex mixtures such as essential oils. This technique allows for the separation of sesquiterpenes with similar structures and provides mass spectral data for compound identification .

Current Research Trends and Future Perspectives

Ongoing Research Areas

Current research on delta-Cadinol focuses on several aspects:

  • Biotechnological production through recombinant expression of delta-Cadinol synthase

  • Exploration of biological activities, particularly antimicrobial and antiparasitic properties

  • Structure-activity relationship studies to understand the molecular basis of its biological effects

  • Potential applications in natural product-based drug discovery

Future Research Directions

Several promising avenues for future research on delta-Cadinol include:

  • Comprehensive assessment of its biological activities across different model systems

  • Investigation of its ecological role in producing organisms

  • Development of efficient production methods for obtaining pure delta-Cadinol in quantities sufficient for detailed biological testing

  • Exploration of potential synergistic effects with other natural compounds

  • Medicinal chemistry approaches to develop delta-Cadinol derivatives with enhanced properties

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